Differentiated Lipophilicity: LogP Comparison Across C14H11ClFNO Positional Isomers
The target compound holds a calculated LogP of 4.11, which represents a balanced lipophilicity within the C14H11ClFNO isomeric series and is a quantifiable point of differentiation from its analogs .
| Evidence Dimension | Calculated LogP (octanol-water partition coefficient) |
|---|---|
| Target Compound Data | LogP = 4.11 (CAS 1017108-34-7; 2-fluoro-4-methyl substitution) |
| Comparator Or Baseline | Isomer 1 (CAS 591242-96-5; 4-fluoro-2-methyl): LogP = 4.42. Isomer 2 (CAS 1180086-40-1; 2-fluoro-5-methyl): LogP = 4.11. Isomer 3 (CAS 328026-95-5; 3-fluoro-4-methyl): LogP = 4.11. |
| Quantified Difference | Target compound is 0.31 LogP units lower (~2-fold less lipophilic) than the 4-fluoro-2-methyl isomer, while matching the 2-fluoro-5-methyl and 3-fluoro-4-methyl isomers . |
| Conditions | Calculated LogP values from Chemsrc database derived from consistent computational methodology. |
Why This Matters
A 0.31 LogP reduction represents a measurable difference in membrane permeability and non-specific protein binding, enabling researchers to select the compound with optimal lipophilicity for a given assay system.
